2-氯-4-羟基嘧啶

描述

2-Chloro-4-hydroxypyrimidine is a reactive heterocycle that belongs to the group of quinazolines . It can be synthesized by reacting pyrimidine with thiophosgene and thiol in an analogous reaction, or through the substitution of amino acids with isothiocyanate .

Synthesis Analysis

The synthesis of 2-Chloro-4-hydroxypyrimidine involves several steps. In one approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained. In the next step, several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives were reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives . Another method involves the reaction of 2-hydroxy pyrimidine with phosphorus oxychloride and triethylamine .

Molecular Structure Analysis

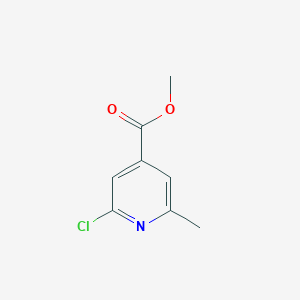

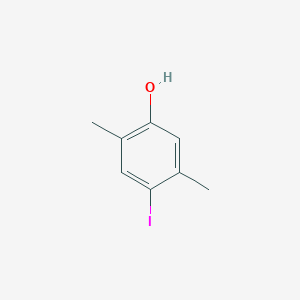

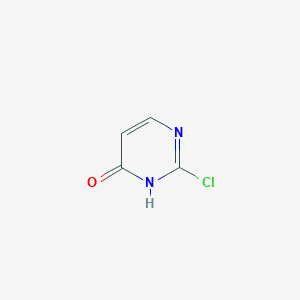

The molecular structure of 2-Chloro-4-hydroxypyrimidine is similar to that of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Chemical Reactions Analysis

Various 2-chloro pyrimidines with electron-donating or electron-withdrawing groups have been used as novel electrophile partners in Pd-catalyzed Hiyama couplings. These compounds coupled well with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF, providing desired products in good to excellent yields .

科学研究应用

Palladium-Catalyzed Hiyama Cross-Couplings

2-Chloro-4-hydroxypyrimidine is used in the synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings . This procedure shows good functional group tolerance, and the electronic and steric effects of 2-chloro pyrimidines seem to be negligible for the transformation .

Synthesis of Natural Products and Pharmaceutical Compounds

Due to low toxicity, easy availability, and benign stability towards air and moistures, 2-Chloro-4-hydroxypyrimidine is used in the synthesis of natural products and pharmaceutical compounds .

Hiyama Reactions

2-Chloro-4-hydroxypyrimidine is used in Hiyama reactions, which have been developed as an effective approach for the construction of carbon–carbon bonds .

Chlorination with Equimolar POCl3

2-Chloro-4-hydroxypyrimidine can be efficiently chlorinated with equimolar POCl3 . This process can also be applied to many other substrates such as 2-hydroxy-pyridines, -quinoxalines, or even -amides .

Research Chemical

2-Chloro-4-hydroxypyrimidine is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis of Other Chemical Compounds

2-Chloro-4-hydroxypyrimidine is used in the synthesis of various other chemical compounds, as indicated by the wide range of related products available from chemical suppliers .

作用机制

Target of Action

2-Chloro-4-hydroxypyrimidine is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of pyrimidines are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidines, in general, are known to exhibit their anti-inflammatory effects through their inhibitory response against the expression and activities of the aforementioned inflammatory mediators .

Biochemical Pathways

It is known that pyrimidines can influence the pathways involving the inflammatory mediators mentioned above .

Pharmacokinetics

The pharmacokinetics of pyrimidines and their derivatives are an active area of research .

Result of Action

Pyrimidines and their derivatives are known to exhibit potent anti-inflammatory effects .

Action Environment

The procedure is solvent-free and involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base . This suggests that the action, efficacy, and stability of 2-Chloro-4-hydroxypyrimidine could potentially be influenced by environmental factors such as temperature and the presence of other chemical compounds.

安全和危害

未来方向

属性

IUPAC Name |

2-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETSYNXZMUAONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546511 | |

| Record name | 2-Chloropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-hydroxypyrimidine | |

CAS RN |

55873-09-1 | |

| Record name | 2-Chloropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3H-pyrimidin-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94XAS724K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)